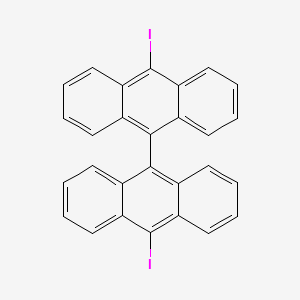![molecular formula C30H42O2 B14244490 9,10-Bis[(2-ethylhexyl)oxy]anthracene CAS No. 251452-47-8](/img/structure/B14244490.png)
9,10-Bis[(2-ethylhexyl)oxy]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[(2-ethylhexyl)oxy]anthracene is an organic compound with the molecular formula C30H42O2. It is a derivative of anthracene, where two 2-ethylhexyl groups are attached to the 9 and 10 positions of the anthracene core via ether linkages. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2-ethylhexyl)oxy]anthracene typically involves the etherification of anthracene-9,10-diol with 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis[(2-ethylhexyl)oxy]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to the parent anthracene compound.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9,10-Bis[(2-ethylhexyl)oxy]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Studied for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Bis[(2-ethylhexyl)oxy]anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This property is exploited in various applications, such as biological imaging and optoelectronics. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-phenyl)anthracene
- 9,10-Bis(4-phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[(2-ethylhexyl)oxy]anthracene exhibits unique solubility and photophysical properties due to the presence of the 2-ethylhexyl groups. These groups enhance the compound’s solubility in organic solvents and improve its processability in various applications. Additionally, the ether linkages provide stability and resistance to degradation, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
251452-47-8 |
|---|---|
Fórmula molecular |
C30H42O2 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
9,10-bis(2-ethylhexoxy)anthracene |
InChI |
InChI=1S/C30H42O2/c1-5-9-15-23(7-3)21-31-29-25-17-11-13-19-27(25)30(28-20-14-12-18-26(28)29)32-22-24(8-4)16-10-6-2/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3 |
Clave InChI |
ZXRULULEMFAFAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
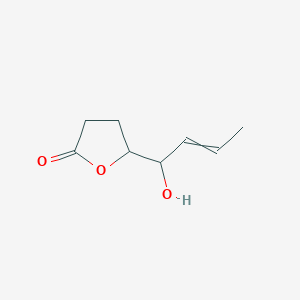
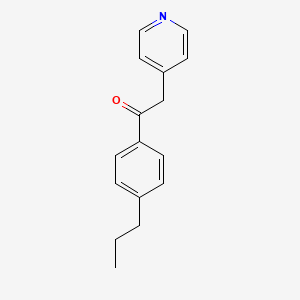
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
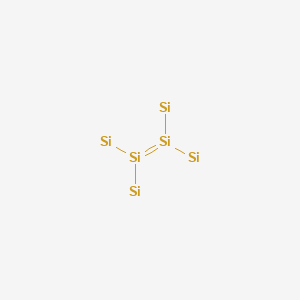
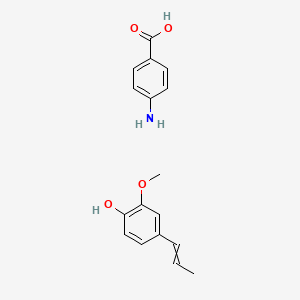

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
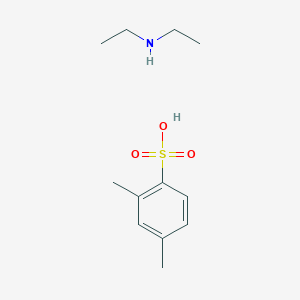
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
